molecular formula C20H41Cl2O2P B13704351 Icosyl Phosphorodichloridate

Icosyl Phosphorodichloridate

Cat. No.: B13704351
M. Wt: 415.4 g/mol
InChI Key: RMAZHRSGFIZLCM-UHFFFAOYSA-N
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Description

Icosyl Phosphorodichloridate (chemical formula: C₂₀H₄₁Cl₂O₂P) is a phosphorodichloridate ester characterized by a long-chain icosyl (20-carbon) group. This class of compounds features a central phosphorus atom bonded to two chlorine atoms, one oxygen atom, and an organic substituent (R-O-P(O)Cl₂).

Phosphorodichloridates are typically reactive intermediates in organic synthesis, particularly in phosphorylation reactions. The icosyl chain likely confers unique physicochemical properties, such as increased lipophilicity and reduced volatility compared to shorter-chain analogs.

Properties

Molecular Formula

C20H41Cl2O2P

Molecular Weight

415.4 g/mol

IUPAC Name

1-dichlorophosphoryloxyicosane

InChI

InChI=1S/C20H41Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3

InChI Key

RMAZHRSGFIZLCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icosyl Phosphorodichloridate typically involves the reaction of icosanol (a 20-carbon alcohol) with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions. The general reaction can be represented as follows:

C20H41OH+POCl3C20H41P(O)Cl2+HClC20H41OH + POCl3 \rightarrow C20H41P(O)Cl2 + HCl C20H41OH+POCl3→C20H41P(O)Cl2+HCl

The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process typically includes the following steps:

    Raw Material Preparation: Purification of icosanol and phosphorus oxychloride.

    Reaction: Controlled addition of icosanol to phosphorus oxychloride in a reactor.

    Product Isolation: Separation of the product from by-products and unreacted starting materials using distillation or extraction techniques.

    Purification: Further purification of the product to achieve the desired purity level.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloridate group (POCl<sub>2</sub>) is highly electrophilic, enabling sequential substitution with nucleophiles like amines, alcohols, or thiols.

Reaction with Amines

Icosyl phosphorodichloridate reacts with primary amines to form phosphoramidates, a process analogous to the Atherton–Todd reaction .

General Reaction:

C20H41OPOCl2+2RNH2C20H41OPO(NHR)2+2HCl\text{C}_{20}\text{H}_{41}\text{OPOCl}_2 + 2 \text{RNH}_2 \rightarrow \text{C}_{20}\text{H}_{41}\text{OPO(NHR)}_2 + 2 \text{HCl}

Mechanistic Insights:

  • Step 1 : Deprotonation of the amine generates a nucleophilic amide ion.

  • Step 2 : Amide attacks the phosphorus center, displacing chloride .

  • Step 3 : Second substitution yields the bis-aminated product.

Data Table: Reaction with Selected Amines

AmineSolventTemp (°C)Yield (%)Reference
EthylamineTHF2592
AnilineDCM078
BenzylamineToluene6085

Alcoholysis

Reaction with alcohols produces phosphate esters, critical for synthesizing surfactants or lipid analogs .

Reaction:

C20H41OPOCl2+2ROHC20H41OPO(OR)2+2HCl\text{C}_{20}\text{H}_{41}\text{OPOCl}_2 + 2 \text{ROH} \rightarrow \text{C}_{20}\text{H}_{41}\text{OPO(OR)}_2 + 2 \text{HCl}

Notable Applications:

  • Polymer synthesis : Used to prepare polyphosphoesters with pendant hydroxyl groups for functionalization .

  • Catalysts : Triethylamine or pyridine neutralizes HCl, improving yields .

Hydrolysis

This compound undergoes hydrolysis in aqueous media, forming phosphoric acid derivatives:

Stepwise Hydrolysis:

C20H41OPOCl2H2OC20H41OPO(OH)ClH2OC20H41OPO(OH)2\text{C}_{20}\text{H}_{41}\text{OPOCl}_2 \xrightarrow{\text{H}_2\text{O}} \text{C}_{20}\text{H}_{41}\text{OPO(OH)Cl} \xrightarrow{\text{H}_2\text{O}} \text{C}_{20}\text{H}_{41}\text{OPO(OH)}_2

Kinetics:

  • pH dependence : Hydrolysis accelerates under alkaline conditions due to increased nucleophilicity of water .

  • Half-life : ~30 minutes at pH 10 .

Cross-Coupling Reactions

This compound participates in oxidative cross-coupling with sulfoximines or heterocycles using iodine catalysts :

Example Reaction:

C20H41OPOCl2+SulfoximineI2C20H41OPO(N=S)+2HCl\text{C}_{20}\text{H}_{41}\text{OPOCl}_2 + \text{Sulfoximine} \xrightarrow{\text{I}_2} \text{C}_{20}\text{H}_{41}\text{OPO(N=S)} + 2 \text{HCl}

Key Findings:

  • Catalyst specificity : I<sub>2</sub> outperforms KI or NBS in yield and reaction rate .

  • Scope : Compatible with aryl and alkyl sulfoximines (yields: 31–96%) .

Industrial and Pharmacological Relevance

  • PAF antagonists : Derivatives of long-chain phosphorodichloridates are precursors to platelet-activating factor (PAF) inhibitors .

  • Surfactants : Icosyl phosphate esters are used in cosmetics and detergents due to their emulsifying properties .

Scientific Research Applications

Chemistry: Icosyl Phosphorodichloridate is used as a phosphorylating agent in organic synthesis. It is employed in the preparation of phosphate esters and phosphoramidates, which are important intermediates in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing phosphate groups. This modification can alter the biological activity and stability of the biomolecules.

Medicine: this compound has potential applications in drug development, particularly in the synthesis of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body through metabolic processes.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its ability to introduce phosphate groups makes it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of Icosyl Phosphorodichloridate involves the transfer of the phosphoryl group to nucleophilic targets. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack by hydroxyl, amino, or other nucleophilic groups. This reaction results in the formation of phosphate esters or phosphoramidates, depending on the nature of the nucleophile.

Molecular Targets and Pathways:

    Proteins: Phosphorylation of serine, threonine, or tyrosine residues in proteins can regulate their activity, stability, and interactions.

    Nucleic Acids: Phosphorylation of nucleotides can affect the structure and function of DNA and RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Icosyl Phosphorodichloridate with structurally and functionally related phosphorochloridates:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Safety/Handling
This compound C₂₀H₄₁Cl₂O₂P ~421.3 (calculated) Likely viscous liquid Inferred: Polymer/surfactant synthesis (theoretical) Expected to be corrosive; requires inert storage conditions (analogous to )
Methyl Phosphorodichloridate CH₃Cl₂O₂P 148.91 Liquid Research reagent for nucleotide modifications Store at room temperature; avoid moisture
Phenyl Phosphorodichloridate C₆H₅Cl₂O₂P 211.98 Corrosive liquid Synthesis of aryl esters and phosphorylated biomolecules Classified as UN 3265 (corrosive liquid); requires sealed containers
Diisopropyl Phosphorochloridate C₆H₁₄ClO₂P 184.6 Liquid Intermediate in pesticide and pharmaceutical manufacturing Handle under inert atmosphere; moisture-sensitive

Reactivity and Functional Differences

  • Icosyl vs. However, its lipophilicity enhances solubility in nonpolar solvents, making it suitable for reactions in hydrophobic environments .
  • Safety Profile : All phosphorodichloridates release HCl upon hydrolysis, necessitating strict moisture control. Icosyl’s lower volatility may mitigate inhalation risks compared to smaller analogs like methyl or phenyl derivatives .

Q & A

Q. What are the standard protocols for synthesizing Icosyl Phosphorodichloridate, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves reacting isopropylphosphonous dichloride with icosanol under anhydrous conditions, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Key steps include:
  • Maintaining temperatures below −78°C to minimize side reactions .

  • Purification via vacuum distillation or column chromatography.
    Purity validation employs ³¹P NMR (to confirm phosphorus environment) and FT-IR (to detect residual hydroxyl groups). For quantitative analysis, HPLC with UV detection (210–260 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

    • Data Table :
ParameterOptimal ConditionReference Technique
Reaction Temperature−78°C to 0°C
SolventAnhydrous dichloromethane (DCM)
PurificationColumn chromatography (SiO₂)

Q. What safety precautions are critical when handling Icosyl Phosphorodioridate?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of corrosive vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Q. How can researchers design experiments to assess the reactivity of this compound with nucleophiles?

  • Methodological Answer :
  • Step 1 : Conduct kinetic studies by varying nucleophile concentration (e.g., amines, alcohols) in anhydrous THF at 25°C.
  • Step 2 : Monitor reaction progress via ³¹P NMR to track intermediate formation (e.g., phosphoramidates).
  • Step 3 : Use LC-MS to identify byproducts and quantify yields .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ³¹P NMR shifts) be resolved in phosphorodichloridate derivatives?

  • Methodological Answer :
  • Hypothesis Testing : Suspected solvent effects or impurities. Re-run spectra in deuterated benzene (minimizes hydrogen bonding) and compare with computational models (DFT calculations for expected shifts) .
  • Replicates : Perform triplicate measurements to distinguish instrument noise from genuine anomalies .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Parameter Screening : Use a Design of Experiments (DoE) approach to test variables:
  • Temperature (−50°C vs. −78°C).
  • Solvent (DCM vs. THF).
  • Equivalents of Et₃N (1.1–2.0 eq).
  • Findings : Higher yields (>85%) occur at −50°C with 1.5 eq Et₃N in DCM, balancing reaction rate and byproduct formation .

Q. How does the steric bulk of the icosyl group influence the electrophilicity of the phosphorus center?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with shorter alkyl chains (e.g., methyl, ethyl) and measure reaction rates with a standardized nucleophile (e.g., benzylamine).
  • Data Analysis : Plot Hammett σ* values against log(k) to quantify steric effects. Larger alkyl groups (icosyl) reduce electrophilicity due to hindered access to the P=O moiety .

Q. What are the challenges in characterizing hydrolytic degradation products of this compound?

  • Methodological Answer :
  • Hydrolysis Conditions : Expose the compound to 50% humidity at 25°C for 48 hours.
  • Detection : Use LC-MS/MS in negative ion mode to identify phosphoric acid derivatives.
  • Mitigation : Stabilize the compound by adding molecular sieves (3Å) to reaction mixtures .

Methodological Guidance for Research Design

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on phosphorodichloridate reactivity?

  • Example :
  • Question : Does the introduction of electron-withdrawing substituents on the alkyl chain enhance the electrophilicity of this compound in SN² reactions?
  • FINER Assessment :
  • Feasible : Synthesize fluorinated analogs and measure kinetics.
  • Novel : No prior studies on fluorinated long-chain phosphorodichloridates.
  • Ethical : Adheres to lab safety protocols for toxic compounds .

Q. How to address discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Methodological Answer :
  • Validation : Cross-check DFT-calculated transition states with experimental kinetic isotope effects (KIE).
  • Case Study : If KIE ≠ predicted, revise computational models to include solvent interactions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing replicate experiments in phosphorodichloridate studies?

  • Methodological Answer :
  • Use Grubbs’ test to identify outliers in triplicate measurements.
  • Report means with 95% confidence intervals and perform ANOVA for multi-condition comparisons .

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